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Abstract
Guretolimod hydrochloride (also known as DSP-0509 hydrochloride) is a potent and

selective Toll-like receptor 7 (TLR7) agonist that has demonstrated significant

immunostimulatory and anti-neoplastic activities in preclinical studies. As a systemically

administered agent, guretolimod activates the innate immune system, leading to a cascade of

events that bridge to and enhance adaptive immunity. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, mechanism of

action, and preclinical pharmacology of guretolimod hydrochloride. Detailed experimental

protocols and data are presented to support its potential as a therapeutic agent in oncology.

Chemical Structure and Physicochemical Properties
Guretolimod hydrochloride is the hydrochloride salt of guretolimod. It is an off-white to light

yellow solid with high water solubility, a property that facilitates its intravenous administration.[1]

Chemical Structure:

Guretolimod Chemical Structure

Image Source: MedChemExpress (Note: This represents the free base structure)

Table 1: Chemical and Physicochemical Properties of Guretolimod and its Hydrochloride Salt
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Property Value Reference

IUPAC Name (Guretolimod)

[({4-[(2-amino-4-{[(3S)-1-

hydroxyhexan-3-yl]amino}-6-

methylpyrimidin-5-yl)methyl]-3-

methoxyphenyl}methyl)(2,2,2-

trifluoroethyl)amino]acetic acid

[2]

CAS Number (Guretolimod) 1488364-57-3 [3]

CAS Number (Guretolimod

HCl)

Not explicitly available,

referred to by free base CAS
[2]

Molecular Formula

(Guretolimod HCl)
C24H35ClF3N5O4 [4][5]

Molecular Weight (Guretolimod

HCl)
550.01 g/mol [4]

Appearance Off-white to light yellow solid [4]

Solubility
DMSO: 100 mg/mL (181.81

mM) (with sonication)
[4]

SMILES (Guretolimod HCl)

CCC--INVALID-LINK--

NC1=NC(N)=NC(C)=C1CC2=

C(C=C(C=C2)CN(CC(O)=O)C

C(F)(F)F)OC.Cl

[4]

InChI Key (Guretolimod)
XWGKZKKNJOQUSG-

SFHVURJKSA-N
[6]

Mechanism of Action and Signaling Pathway
Guretolimod is a selective agonist of Toll-like receptor 7 (TLR7), an endosomal receptor

primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells. Upon administration,

guretolimod binds to and activates TLR7 within the endosomes of these immune cells. This

activation triggers a MyD88-dependent signaling cascade, leading to the activation of

transcription factors such as NF-κB and IRF7.[7] This, in turn, results in the robust production of

type I interferons (IFN-α) and other pro-inflammatory cytokines and chemokines.[7]
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The downstream effects of TLR7 activation by guretolimod are multifaceted and lead to the

enhancement of both innate and adaptive anti-tumor immunity:

Activation of Dendritic Cells (DCs): Guretolimod stimulates the maturation and activation of

DCs, enhancing their ability to present tumor antigens.[7]

NK Cell Activation: The production of type I IFNs leads to the activation of natural killer (NK)

cells, which are crucial for direct tumor cell lysis.

Enhanced Cytotoxic T-Lymphocyte (CTL) Response: Activated DCs prime and activate

tumor-specific CD8+ T cells (CTLs), leading to a potent and durable adaptive anti-tumor

response.[7]

Modulation of the Tumor Microenvironment (TME): Guretolimod can shift the TME from an

immunosuppressive ("cold") to an inflamed ("hot") state by increasing the infiltration of

effector immune cells and the expression of genes associated with an anti-tumor response.

[1]
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Guretolimod-induced TLR7 signaling cascade.

Preclinical Pharmacology
Pharmacodynamics
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In vitro, guretolimod has been shown to be a potent agonist of human TLR7 with an EC50 of

316 nM, while showing no significant activity on human TLR8 (EC50 > 10 µM).[1] It induces a

dose-dependent secretion of IFN-α from human peripheral blood mononuclear cells (PBMCs)

and in human whole blood.[1][7]

In vivo, intravenous administration of guretolimod in mice leads to a rapid and transient

increase in plasma levels of IFN-α, TNF-α, and IP-10 in a TLR7-dependent manner.[7] This

cytokine induction is observed within 2 hours of administration and returns to baseline levels by

24 hours.[7]

Table 2: In Vitro and In Vivo Pharmacodynamic Effects of Guretolimod (DSP-0509)

Parameter Model Effect Reference

TLR7 Agonistic

Activity (EC50)

Human TLR7 reporter

assay
316 nM [1]

TLR8 Agonistic

Activity (EC50)

Human TLR8 reporter

assay
> 10 µM [1]

Cytokine Induction Human whole blood

Dose-dependent

increase in IFN-α2,

TNF-α, and IL-6

[7]

Cytokine Induction
CT26 tumor-bearing

mice (1 mg/kg, i.v.)

Increased plasma

IFN-α, TNF-α, and IP-

10 at 2h, returning to

baseline at 24h

[7]

Pharmacokinetics
Pharmacokinetic studies in CT26 tumor-bearing mice have shown that guretolimod is rapidly

eliminated from the body following intravenous administration.[1][7]

Table 3: Pharmacokinetic Parameters of Guretolimod (DSP-0509) in Mice
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Parameter Value Animal Model Reference

Half-life (t1/2) 0.69 hours
CT26 tumor-bearing

mice (5 mg/kg, i.v.)
[1][7]

Volume of Distribution

(Vd)
2.2 L/kg

CT26 tumor-bearing

mice (5 mg/kg, i.v.)
[7]

Anti-Tumor Efficacy
Guretolimod has demonstrated significant anti-tumor activity in various syngeneic mouse

models, including colon (CT26), osteosarcoma (LM8), and breast (4T1) cancer models.[1][7] It

has been shown to inhibit the growth of both primary tumors and metastatic lesions.[7] The

anti-tumor effect of guretolimod is correlated with the level of CD8+ T cell infiltration in the

tumor prior to treatment.[7]

Furthermore, guretolimod exhibits synergistic anti-tumor effects when combined with immune

checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies.[7] This combination

therapy leads to enhanced tumor growth inhibition, increased infiltration of effector T cells into

the tumor, and the development of a durable anti-tumor immune memory.[7]

Clinical Development
A first-in-human, Phase 1/2 clinical trial (NCT03416335) was initiated to evaluate the safety,

pharmacokinetics, and preliminary efficacy of guretolimod as a single agent and in combination

with pembrolizumab in patients with advanced solid tumors.[8][9] The study aimed to determine

the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[8] The trial was

terminated due to a sponsor's decision to discontinue the development program.[8]

Experimental Protocols
In Vitro TLR7 Reporter Assay
Objective: To determine the agonistic activity of guretolimod on human TLR7.

Methodology:
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HEK293 cells stably expressing human TLR7 and a secreted alkaline phosphatase (SEAP)

reporter gene under the control of an NF-κB response element are used.[7]

Cells are seeded in 96-well plates at a density of 2.2 x 10^4 cells/well.[7]

Guretolimod is dissolved in DMSO to create a 10 mM stock solution, which is then serially

diluted.[7][10] The final DMSO concentration in the assay is maintained at 0.1%.[10]

The diluted guretolimod is added to the cells and incubated for a specified period.

The activity of SEAP in the culture supernatant is measured using a colorimetric substrate.

The EC50 value is calculated from the dose-response curve.

In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor efficacy of guretolimod in a syngeneic mouse model.

Methodology:

CT26 colon carcinoma cells (1 x 10^6 cells) are subcutaneously implanted into the flank of

BALB/c mice.[11]

When tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment

and control groups.[11]

Guretolimod is dissolved in a 2.5 mM glycine buffered solution (pH 10.2) for intravenous

administration.[7][10]

Mice in the treatment group receive intravenous injections of guretolimod (e.g., 5 mg/kg) on

a specified schedule (e.g., once weekly).[7] The control group receives the vehicle.

For combination studies, an anti-PD-1 antibody (e.g., 200 µ g/mouse ) is administered

intraperitoneally on a separate schedule.[7]

Tumor volume is measured regularly using calipers.
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At the end of the study, tumors and spleens may be harvested for further analysis, such as

flow cytometry of tumor-infiltrating lymphocytes.

Preclinical Evaluation Workflow for Guretolimod
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In Vivo Evaluation
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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